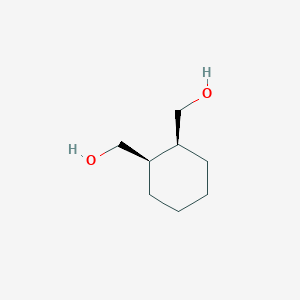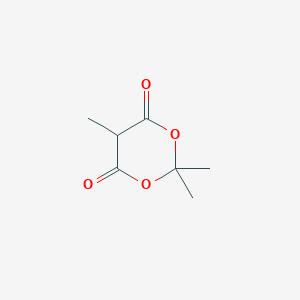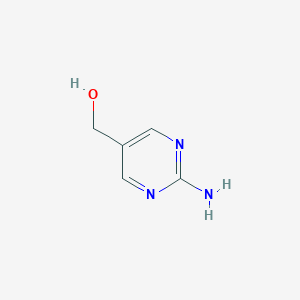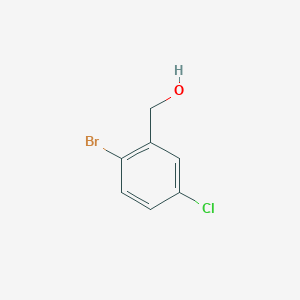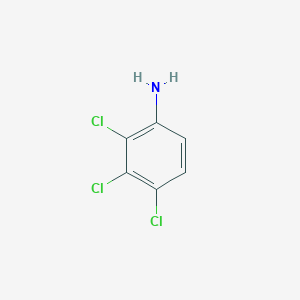
2,3,4-Trichloroaniline
Vue d'ensemble
Description
2,3,4-Trichloroaniline (TCA) is an organic compound belonging to the aniline family. It is a chlorinated aromatic compound with a wide range of applications in scientific research and industrial processes. TCA is a colorless liquid with a pungent odor and is highly soluble in water. It is used in the synthesis of various organic compounds, such as dyes, pesticides, and pharmaceuticals. It is also used as a catalyst in the production of polymers and as an intermediate in the synthesis of other compounds. TCA has been studied extensively for its ability to modulate biochemical and physiological processes.
Applications De Recherche Scientifique
Propriétés chimiques et identification
“2,3,4-Trichloroaniline” est un composé chimique de formule linéaire Cl3C6H2NH2 . Il a une masse moléculaire de 196.46 et est identifié par le numéro CAS : 634-67-3 . Il a un point d'ébullition de 292 °C/774 mmHg (lit.) et un point de fusion de 65-67 °C (lit.) .
Biotransformation et toxicocinétique dans la vie aquatique
“this compound” a été étudiée pour sa biotransformation et sa toxicocinétique chez les poissons . L'étude a révélé que les trichloroanilines, y compris “this compound”, sont N-acétylées par les guppys . Cette recherche aide à comprendre l'impact de ces produits chimiques sur la vie aquatique et leurs implications environnementales potentielles.
Activité antileucémique
“3,4,5-Trichloroaniline”, un proche parent de “this compound”, s'est avéré former des complexes tri- et tétrachloroaniline-Pt (II) qui présentent une bonne activité antileucémique . Cela suggère des applications potentielles de “this compound” dans la recherche médicale et le traitement.
Utilisation en chromatographie en phase gazeuse
“3,4,5-Trichloroaniline” a été utilisée dans la détermination des amines aromatiques substituées dans les échantillons de sédiments ou d'eau par chromatographie en phase gazeuse sur colonne capillaire . Cela indique que “this compound” pourrait également être utilisée dans des applications similaires de chimie analytique.
Études de néphrotoxicité
“3,4,5-Trichloroaniline” a été étudiée pour son potentiel néphrotoxique in vitro . Cette recherche pourrait fournir des informations sur les risques potentiels pour la santé associés à l'exposition à “this compound”.
Toxicologie environnementale
La bioconcentration, l'absorption et l'élimination des trichloroanilines, y compris “this compound”, ont été étudiées chez les guppys . Cette recherche contribue à notre compréhension de la toxicologie environnementale de ces composés.
Safety and Hazards
Mécanisme D'action
Target of Action
Studies on similar compounds, such as 3,4,5-trichloroaniline, suggest that these compounds can have a nephrotoxic effect . This suggests that the renal cells could be a potential target.
Mode of Action
It’s suggested that bioactivation of trichloroanilines to toxic metabolites by cytochrome p450 (cyp), cyclooxygenase, and/or peroxidase contributes to their cytotoxicity . These enzymes may facilitate the conversion of 2,3,4-Trichloroaniline into reactive metabolites that can cause cellular damage.
Biochemical Pathways
It’s known that trichloroanilines can be n-acetylated by certain organisms . This suggests that this compound might interfere with acetylation pathways, potentially leading to the production of toxic metabolites.
Pharmacokinetics
It’s known that trichloroanilines can be biotransformed, and this biotransformation can influence their elimination .
Result of Action
Studies on similar compounds suggest that they can cause cytotoxicity in a time and concentration-dependent manner . This cytotoxicity is evidenced by increased lactate dehydrogenase (LDH) release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s hydrophobicity can affect its bioconcentration in organisms . Additionally, certain bacterial strains isolated from polluted environments have been found to utilize a wide range of trichloroanilines, including this compound, as sources of carbon and energy .
Analyse Biochimique
Biochemical Properties
2,3,4-Trichloroaniline interacts with various enzymes and proteins in biochemical reactions. It has been shown that this compound is N-acetylated by certain species, such as the guppy . This suggests that it can interact with acetyltransferase enzymes, which catalyze the transfer of an acetyl group from one molecule to another.
Cellular Effects
The effects of this compound on cells are complex and can vary depending on the specific cellular context. For example, in guppy fish, this compound undergoes biotransformation, which can influence the elimination rate constants of the compound . This suggests that this compound can influence cellular metabolism and potentially impact cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. As mentioned earlier, it can be N-acetylated by acetyltransferase enzymes . This suggests that this compound may bind to these enzymes, potentially inhibiting or activating them, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has a boiling point of 292°C at 774 mmHg and a melting point of 65-67°C This indicates that the compound is stable under normal conditions but can degrade at high temperatures
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in guppy fish, the elimination rate constants of this compound were found to be higher than those of other trichloroanilines, suggesting a dose-dependent effect
Metabolic Pathways
This compound is involved in metabolic pathways that include acetylation . This process involves the transfer of an acetyl group from acetyl-CoA to this compound, catalyzed by acetyltransferase enzymes. The resulting N-acetylated this compound may have different metabolic effects and interact with different enzymes or cofactors.
Propriétés
IUPAC Name |
2,3,4-trichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJUYQOFOMFVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022098 | |
| Record name | 2,3,4-Trichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634-67-3, 54686-91-8 | |
| Record name | 2,3,4-Trichloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trichloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054686918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 634-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4-Trichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trichloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRICHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84PW2M8B8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental concerns associated with 2,3,4-Trichloroaniline?
A: this compound is a chlorinated aniline that raises environmental concerns due to its persistence and potential toxicity. [, , ] While it can be anaerobically degraded by certain bacteria like Geobacter sp. KT5, [] factors like cadmium concentration in the soil can significantly impact this degradation process. [] Research shows that cadmium can inhibit the reductive dechlorination of this compound in various soil types, impacting its breakdown in the environment. []
Q2: How does the structure of this compound influence its toxicity compared to other chlorinated anilines?
A: While all chlorinated anilines are considered polar narcotics, their degree of chlorination influences their specific effects at the molecular level. [] A study comparing aniline, 4-chloroaniline, 3,5-dichloroaniline, and this compound found that while all induced membrane damage in bacteria, the higher chlorinated anilines like this compound triggered a broader stress response. [] This suggests that the increased chlorination might lead to additional interactions with cellular components beyond the primary mode of action. []
Q3: How does this compound interact with cytochrome P450 enzymes, and what are the implications?
A: Research suggests that halogenated anilines, including this compound, can inhibit cytochrome P450 enzymes, specifically CYP2E1 and CYP2A6. [] These enzymes are involved in the metabolic activation of compounds like dimethylnitrosamine (DMN), a known carcinogen. [] Therefore, the inhibitory effect of this compound on these enzymes could have implications for the metabolism and toxicity of other compounds metabolized by the same pathways. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)


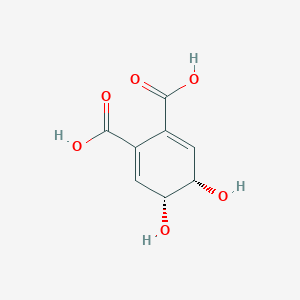

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
